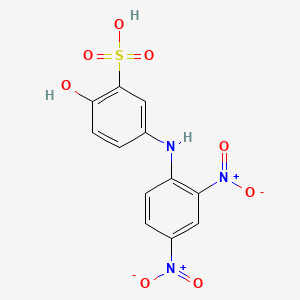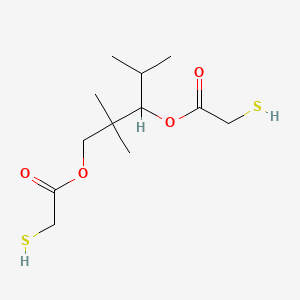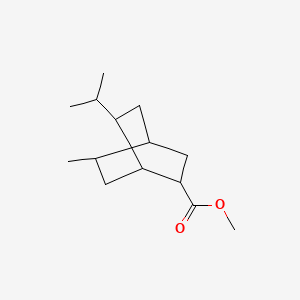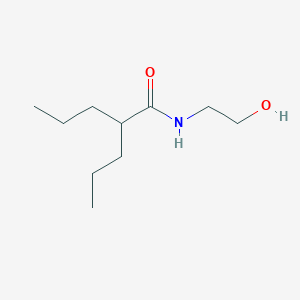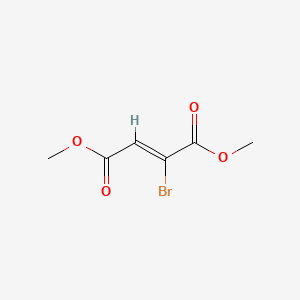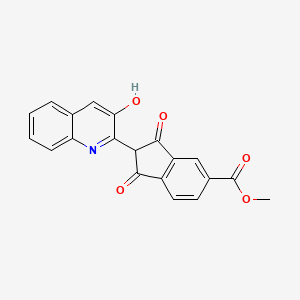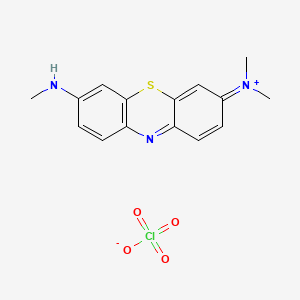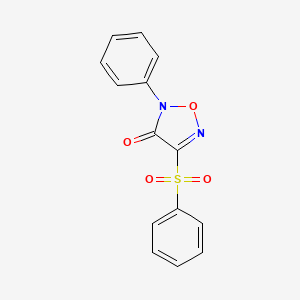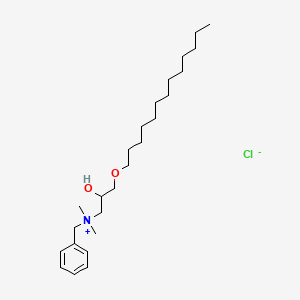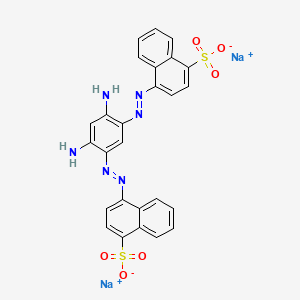
Disodium 4,4'-((4,6-diamino-1,3-phenylene)bis(azo))bisnaphthalene-1-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate is a heterocyclic organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound is characterized by its complex molecular structure, which includes azo groups and naphthalene sulphonate units.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate involves a multi-step process. The primary steps include:
Diazotization: This involves the reaction of 4-aminonaphthalene-1-sulfonic acid with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzene-1,3-diamine to form the azo compound.
The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic or neutral pH conditions for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The sulphonate groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include different derivatives of the original compound, which can have varied applications in different industries.
科学的研究の応用
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is used in staining techniques for microscopy, helping to visualize biological tissues and cells.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to bind to specific biological targets.
作用機序
The mechanism of action of Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate involves its interaction with various molecular targets. The azo groups in the compound can form stable complexes with metal ions, which is useful in dyeing processes. Additionally, the sulphonate groups enhance the solubility of the compound in water, making it suitable for various aqueous applications.
類似化合物との比較
Similar Compounds
- Acid Brown 474
- Acid Brown 469
- Acid Brown 473
- Acid Brown 468
Uniqueness
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate is unique due to its specific molecular structure, which provides distinct color properties and solubility characteristics. Compared to similar compounds, it offers better stability and a broader range of applications in different industries .
特性
CAS番号 |
5850-05-5 |
|---|---|
分子式 |
C26H18N6Na2O6S2 |
分子量 |
620.6 g/mol |
IUPAC名 |
disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChIキー |
UZAJXKAPLQJTPL-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


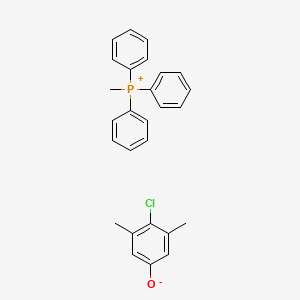

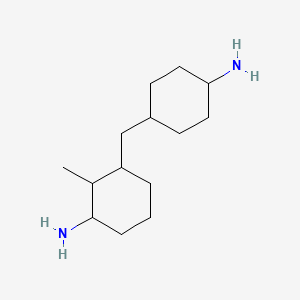
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)
